molecular formula C30H26Cl2N6 B11980079 4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene

4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene

Cat. No.: B11980079
M. Wt: 541.5 g/mol
InChI Key: JYFZHCKGLSJGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazacyclopenta[cd]azulene core, which is a fused ring system, and is substituted with chlorophenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene involves multiple steps, typically starting with the preparation of the triazacyclopenta[cd]azulene core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl groups are then introduced via substitution reactions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with molecular targets through its chlorophenyl groups and triazacyclopenta[cd]azulene core. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby altering cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds to 4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene include:

Properties

Molecular Formula

C30H26Cl2N6

Molecular Weight

541.5 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[6-(4-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C30H26Cl2N6/c31-21-11-7-19(8-12-21)25-17-37-29-23(25)5-1-3-15-35(29)27(33-37)28-34-38-18-26(20-9-13-22(32)14-10-20)24-6-2-4-16-36(28)30(24)38/h7-14,17-18H,1-6,15-16H2

InChI Key

JYFZHCKGLSJGNY-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C3=C(C1)C(=CN3N=C2C4=NN5C=C(C6=C5N4CCCC6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.